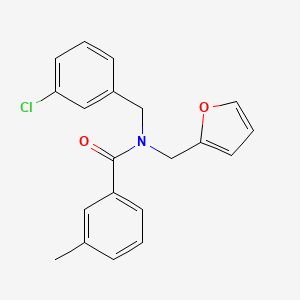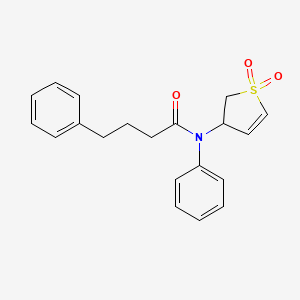![molecular formula C22H26ClN2O4P B11417145 Diethyl {2-(4-chlorobenzyl)-5-[(2-phenylethyl)amino]-1,3-oxazol-4-yl}phosphonate](/img/structure/B11417145.png)
Diethyl {2-(4-chlorobenzyl)-5-[(2-phenylethyl)amino]-1,3-oxazol-4-yl}phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl {2-(4-Chlorbenzyl)-5-[(2-Phenylethyl)amino]-1,3-oxazol-4-yl}phosphonat ist eine komplexe organische Verbindung mit einer einzigartigen Struktur, die eine Phosphonatgruppe mit einem Oxazolring kombiniert.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Diethyl {2-(4-Chlorbenzyl)-5-[(2-Phenylethyl)amino]-1,3-oxazol-4-yl}phosphonat umfasst in der Regel mehrere Schritte. Eine gängige Methode beginnt mit der Herstellung des Oxazolrings, gefolgt von der Einführung der Phosphonatgruppe. Die Reaktionsbedingungen erfordern oft spezifische Katalysatoren und Lösungsmittel, um eine hohe Ausbeute und Reinheit zu gewährleisten.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann die großtechnische Synthese unter optimierten Reaktionsbedingungen umfassen, um die Effizienz zu maximieren und die Kosten zu minimieren. Dazu gehören die Verwendung von kontinuierlichen Durchflussreaktoren und automatisierten Systemen zur Steuerung von Temperatur, Druck und Reaktionszeit.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of DIETHYL {2-[(4-CHLOROPHENYL)METHYL]-5-[(2-PHENYLETHYL)AMINO]-1,3-OXAZOL-4-YL}PHOSPHONATE typically involves multiple steps, starting with the preparation of the oxazole ring The oxazole ring can be synthesized through the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications for further applications.
Analyse Chemischer Reaktionen
Reaktionstypen
Diethyl {2-(4-Chlorbenzyl)-5-[(2-Phenylethyl)amino]-1,3-oxazol-4-yl}phosphonat kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Reaktion beinhaltet typischerweise die Verwendung von Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat.
Reduktion: Häufige Reduktionsmittel sind Lithiumaluminiumhydrid und Natriumborhydrid.
Substitution: Diese Verbindung kann an nukleophilen Substitutionsreaktionen teilnehmen, bei denen die Phosphonatgruppe durch andere Nukleophile ersetzt wird.
Häufige Reagenzien und Bedingungen
Die Reaktionen erfordern oft spezifische Reagenzien und Bedingungen, um effizient abzulaufen. Beispielsweise können Oxidationsreaktionen saure oder basische Bedingungen erfordern, während Reduktionsreaktionen häufig unter wasserfreien Bedingungen ablaufen, um Nebenreaktionen zu verhindern.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation Oxazolderivate mit verschiedenen funktionellen Gruppen ergeben, während die Reduktion Amin-Derivate erzeugen kann.
Wissenschaftliche Forschungsanwendungen
Diethyl {2-(4-Chlorbenzyl)-5-[(2-Phenylethyl)amino]-1,3-oxazol-4-yl}phosphonat hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Diese Verbindung kann in Studien verwendet werden, die sich mit Enzyminhibition und Proteininteraktionen befassen.
Industrie: Es wird bei der Herstellung von Spezialchemikalien und Materialien mit einzigartigen Eigenschaften verwendet.
Wirkmechanismus
Der Wirkmechanismus von Diethyl {2-(4-Chlorbenzyl)-5-[(2-Phenylethyl)amino]-1,3-oxazol-4-yl}phosphonat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Phosphonatgruppe kann Phosphatgruppen in biologischen Systemen imitieren, so dass sie Enzyme hemmen kann, die Phosphatsubstrate verwenden. Der Oxazolring kann mit Proteinen interagieren und deren Funktion und Aktivität beeinflussen.
Wirkmechanismus
The mechanism of action of DIETHYL {2-[(4-CHLOROPHENYL)METHYL]-5-[(2-PHENYLETHYL)AMINO]-1,3-OXAZOL-4-YL}PHOSPHONATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Diethyl (2-Chlorbenzyl)phosphonat
- Diethyl (2-Brom-2-phenylethyl)malonat
Einzigartigkeit
Diethyl {2-(4-Chlorbenzyl)-5-[(2-Phenylethyl)amino]-1,3-oxazol-4-yl}phosphonat ist aufgrund seiner Kombination aus einer Phosphonatgruppe und einem Oxazolring einzigartig. Diese Struktur bietet unterschiedliche chemische und biologische Eigenschaften, die in ähnlichen Verbindungen nicht vorkommen. So kann beispielsweise das Vorhandensein des Oxazolrings seine Fähigkeit zur Interaktion mit Proteinen verbessern, was es zu einem wertvollen Werkzeug in der biochemischen Forschung macht.
Eigenschaften
Molekularformel |
C22H26ClN2O4P |
|---|---|
Molekulargewicht |
448.9 g/mol |
IUPAC-Name |
2-[(4-chlorophenyl)methyl]-4-diethoxyphosphoryl-N-(2-phenylethyl)-1,3-oxazol-5-amine |
InChI |
InChI=1S/C22H26ClN2O4P/c1-3-27-30(26,28-4-2)22-21(24-15-14-17-8-6-5-7-9-17)29-20(25-22)16-18-10-12-19(23)13-11-18/h5-13,24H,3-4,14-16H2,1-2H3 |
InChI-Schlüssel |
SWGQHTGXEVCRIL-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(C1=C(OC(=N1)CC2=CC=C(C=C2)Cl)NCCC3=CC=CC=C3)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-ethyl-2-{[(6-methyl-1-benzofuran-3-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11417063.png)

![ethyl [9-cyano-8-(3,4-dimethoxyphenyl)-6-oxo-7,8-dihydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazin-3(4H)-yl]acetate](/img/structure/B11417069.png)


![1-(4-chlorophenyl)-4-[1-(2-cyclohexylethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B11417090.png)


![8-(4-chlorophenyl)-3-(4-methoxybenzyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11417107.png)
![N-(5-chloro-2-methylphenyl)-2-[3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B11417110.png)
![4-[3-(benzyloxy)phenyl]-3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11417123.png)
![3-(3,4-dimethoxyphenyl)-1-(2,5-dimethylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11417128.png)
![Dimethyl (5-{[(4-methylphenyl)methyl]amino}-2-(3-nitrophenyl)-1,3-oxazol-4-YL)phosphonate](/img/structure/B11417130.png)
![N-benzyl-N-ethyl-2-(5-oxo-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)acetamide](/img/structure/B11417137.png)
